molecular formula C20H24ClN3O3S2 B2816399 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride CAS No. 1216527-08-0

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride

Cat. No.: B2816399
CAS No.: 1216527-08-0
M. Wt: 454
InChI Key: IWWHDPUQRTZTLY-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzo[d]thiazole moiety, a dimethylaminoethyl group, and a tosylacetamide group, all contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This step often starts with the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Attachment of the Dimethylaminoethyl Group: The benzo[d]thiazole intermediate is then reacted with 2-chloro-N,N-dimethylethylamine under basic conditions to introduce the dimethylaminoethyl group.

    Introduction of the Tosylacetamide Group: The final step involves the reaction of the intermediate with tosyl chloride and acetamide under appropriate conditions to form the tosylacetamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the tosyl group.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where nucleophiles replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like halides, thiols, or amines, often in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-tosylated amines.

    Substitution: Substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride is utilized in various scientific research areas:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Employed in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety is known to bind to active sites of enzymes, potentially inhibiting their activity. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes, while the tosylacetamide group may contribute to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-chloroacetamide
  • N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-bromoacetamide
  • N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-iodoacetamide

Uniqueness

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride is unique due to the presence of the tosyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in synthetic applications where such properties are desirable.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)sulfonylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2.ClH/c1-15-8-10-16(11-9-15)28(25,26)14-19(24)23(13-12-22(2)3)20-21-17-6-4-5-7-18(17)27-20;/h4-11H,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWHDPUQRTZTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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